molecular formula C24H17NO5 B2907056 2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID CAS No. 868145-97-5

2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID

Cat. No.: B2907056
CAS No.: 868145-97-5
M. Wt: 399.402
InChI Key: ZYBPXAKUWKOVQM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID is a complex organic compound that features a quinoline core structure substituted with a furan ring and a methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction might yield more saturated quinoline derivatives.

Scientific Research Applications

2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: It may have potential as a fluorescent probe for studying biological systems.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID would depend on its specific application. For example, if used as a fluorescent probe, its mechanism would involve the absorption and emission of light at specific wavelengths. If investigated for therapeutic properties, its mechanism might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-{5-[2-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}ETHENYL]QUINOLINE-4-CARBOXYLIC ACID:

    Other quinoline derivatives: These compounds may have similar core structures but different substituents, leading to different properties and applications.

    Furan-containing compounds: These compounds may share the furan ring but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-[(E)-2-[5-(2-methoxycarbonylphenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-29-24(28)19-8-3-2-7-18(19)22-13-12-16(30-22)11-10-15-14-20(23(26)27)17-6-4-5-9-21(17)25-15/h2-14H,1H3,(H,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBPXAKUWKOVQM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=CC3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.